![molecular formula C18H20ClNO3S2 B2374897 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol CAS No. 861212-70-6](/img/structure/B2374897.png)
4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol
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Description
The compound “4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol” is a chemical compound with the molecular formula C18H20ClNO3S2 . It’s related to other compounds such as “4-{[(4-chlorophenyl)sulfanyl]methyl}aniline” and “Sulphenone” which have similar structures .
Molecular Structure Analysis
The molecular structure of this compound involves a piperidinol ring, a phenylsulfonyl group, and a 4-chlorophenyl sulfanyl group . The exact structure would require more detailed analysis.Physical And Chemical Properties Analysis
This compound has a molar mass of 397.94 . Other physical and chemical properties such as melting point or solubility would require more detailed analysis.Scientific Research Applications
Potential as a CCR5 Receptor Antagonist for HIV Treatment
4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol and its derivatives have been studied for their potential as CCR5 receptor antagonists in HIV treatment. Research by Finke et al. (2001) indicated that similar compounds in this class demonstrate potent CCR5 antagonist properties, suggesting possible applications in anti-HIV therapies (Finke et al., 2001).
Alzheimer's Disease Drug Candidate
Rehman et al. (2018) synthesized a series of N-substituted derivatives related to this compound for evaluation as drug candidates for Alzheimer's disease. Their study focused on enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s therapy (Rehman et al., 2018).
Antibacterial and Anti-enzymatic Potential
A study by Nafeesa et al. (2017) explored the antibacterial and anti-enzymatic potential of derivatives of this compound. The research highlighted the compound's effectiveness against certain bacterial strains and its potential in developing new antibacterial agents (Nafeesa et al., 2017).
Role in Synthesis of Heterocyclic Compounds
Rudyakova et al. (2006) discussed the role of similar compounds in the synthesis of various heterocyclic compounds, indicating its utility in the broader field of organic chemistry (Rudyakova et al., 2006).
Evaluation as a Tumor Necrosis Factor-α Inhibitor
Venkatesan et al. (2004) synthesized a series of compounds including derivatives of 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol. They evaluated these compounds for their inhibitory activity against tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP), crucial for cancer therapy (Venkatesan et al., 2004).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-chlorophenyl)sulfanylmethyl]piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S2/c19-15-6-8-16(9-7-15)24-14-18(21)10-12-20(13-11-18)25(22,23)17-4-2-1-3-5-17/h1-9,21H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCRKOYPGOEUKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=C(C=C2)Cl)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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